molecular formula C6H4N2OS B12589353 1h-Thieno[3,4-d]imidazole-2-carbaldehyde CAS No. 634189-06-3

1h-Thieno[3,4-d]imidazole-2-carbaldehyde

Cat. No.: B12589353
CAS No.: 634189-06-3
M. Wt: 152.18 g/mol
InChI Key: XNTKSUBBYUAQHW-UHFFFAOYSA-N
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Description

The study of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, is a cornerstone of organic and medicinal chemistry. Within this broad class, the fusion of different heterocyclic rings often gives rise to novel scaffolds with unique chemical and biological properties. 1H-Thieno[3,4-d]imidazole-2-carbaldehyde is a prime example, integrating a thiophene (B33073) ring, an imidazole (B134444) ring, and a reactive carbaldehyde group. While direct and extensive research on this specific molecule remains limited, its structural components suggest a rich potential for discovery.

Heterocyclic carbaldehydes are a class of organic compounds characterized by a formyl group (-CHO) attached to a heterocyclic ring. They are highly valued as versatile building blocks in organic synthesis due to the reactivity of the aldehyde functional group. This group can readily participate in a wide array of chemical transformations, including:

Nucleophilic Addition: The aldehyde can react with various nucleophiles to form alcohols, which can be further modified.

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene, providing a route to more complex structures.

Condensation Reactions: Aldehydes can condense with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives, which are often key intermediates in the synthesis of more complex heterocyclic systems.

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to an alcohol, offering further avenues for functional group interconversion.

The ability of heterocyclic carbaldehydes to undergo these transformations makes them indispensable tools for the construction of diverse molecular libraries, which are crucial in the search for new drug candidates and materials with novel properties.

Table 1: Examples of Heterocyclic Carbaldehydes and Their Significance

Compound NameStructureSignificance in Chemical Research
Imidazole-2-carbaldehyde C₄H₄N₂OUsed in the synthesis of Schiff bases, ligands for metal complexes, and as a potential inhibitor of protein tyrosine phosphatase 1B. mdpi.commedchemexpress.comsigmaaldrich.com
Pyrrole-2-carbaldehyde C₅H₅NOA key intermediate in the synthesis of porphyrins and other macrocyclic compounds with applications in materials science and medicine.
Thiophene-2-carbaldehyde C₅H₄OSA versatile precursor for the synthesis of various thiophene-containing polymers, dyes, and pharmaceuticals.
Benzimidazole-2-carbaldehyde C₈H₆N₂OA building block for the synthesis of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. sigmaaldrich.com

The core structure of this compound is the thienoimidazole nucleus, a fused bicyclic heterocycle. This scaffold is considered "privileged" in medicinal chemistry. A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, often with high affinity. The thieno[3,4-d]imidazole system is an isomer of the more extensively studied thieno[2,3-d]imidazole and thieno[3,2-d]pyrimidine (B1254671) systems, which have demonstrated a remarkable range of biological activities.

The thieno[3,4-d]imidazole core is notably a key component of biotin (B1667282) (Vitamin B7), a vital nutrient involved in a variety of metabolic processes. mdpi.com In biotin, the thienoimidazole ring is saturated. However, the aromatic version of this scaffold is of great interest to medicinal chemists. Derivatives of related thieno-fused imidazoles have been investigated for a variety of therapeutic applications.

Table 2: Reported Biological Activities of Thieno-fused Imidazole and Pyrimidine Derivatives

ScaffoldReported Biological ActivitiesReference(s)
Thieno[2,3-d]imidazole Agonists of human STING for antitumor immunotherapy. chemspider.com
Thieno[3,2-d]pyrimidine Inhibitors of VEGFR-2 for potential anticancer applications. msesupplies.com
Thieno[3,4-d]imidazole H+/K(+)-ATPase inhibitors with potential for treating acid-related stomach conditions. mdpi.com
Thieno[3,2-c]pyrazole Glycogen synthase kinase 3β (GSK-3β) inhibitors for potential treatment of Alzheimer's disease. google.com

Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, based on the known chemistry of related compounds, several plausible research directions can be proposed:

Synthesis and Characterization: A primary research focus would be the development of an efficient and scalable synthesis of this compound. A likely approach would involve the formylation of a pre-formed 1H-thieno[3,4-d]imidazole ring system. The Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic compounds, would be a prime candidate for this transformation. medchemexpress.comsigmaaldrich.comechemi.comguidechem.comepa.gov Subsequent research would involve the thorough characterization of the compound using modern spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Exploration of Chemical Reactivity: Once synthesized, a systematic investigation of the reactivity of the carbaldehyde group would be a logical next step. This would involve subjecting the compound to a variety of chemical transformations to synthesize a library of new derivatives. These reactions could include the formation of Schiff bases, oximes, hydrazones, and the use of the aldehyde in multicomponent reactions to build more complex molecular architectures.

Medicinal Chemistry and Biological Evaluation: Given that the thienoimidazole scaffold is a privileged structure, a significant research effort would likely be directed towards the synthesis of derivatives of this compound for biological evaluation. By modifying the aldehyde group or other positions on the heterocyclic core, medicinal chemists could explore the potential of these new compounds as:

Kinase Inhibitors: Many thieno-fused heterocycles have shown activity as kinase inhibitors, which are a major class of anticancer drugs.

Antimicrobial Agents: The unique electronic and structural features of this scaffold could be exploited to develop new antibiotics or antifungal agents.

Probes for Biological Systems: The reactivity of the aldehyde could be used to attach fluorescent tags or other reporter groups, allowing the molecule to be used as a tool to study biological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

634189-06-3

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

1H-thieno[3,4-d]imidazole-2-carbaldehyde

InChI

InChI=1S/C6H4N2OS/c9-1-6-7-4-2-10-3-5(4)8-6/h1-3H,(H,7,8)

InChI Key

XNTKSUBBYUAQHW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CS1)N=C(N2)C=O

Origin of Product

United States

Synthetic Methodologies for 1h Thieno 3,4 D Imidazole 2 Carbaldehyde

Introduction of the 2-Carbaldehyde Functionality

Once the 1H-thieno[3,4-d]imidazole core is in hand, the next critical step is the introduction of the aldehyde group at the C2 position. This position is electronically activated and is the typical site for electrophilic substitution.

Directed functionalization, specifically through metalation, is a powerful technique for regioselective C-H bond activation. For the thienoimidazole system, this typically involves deprotonation with a strong organolithium base, such as n-butyllithium (n-BuLi), to form a potent nucleophile. While the N-H proton is the most acidic, its deprotonation can be used to direct subsequent metalation to an adjacent carbon.

In a typical procedure, the N-H of the imidazole (B134444) ring is first deprotonated. Then, under controlled temperature conditions, a second equivalent of base can remove a proton from the C2 position, creating a 2-lithio intermediate. This highly reactive species is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). chemicalbook.comuwindsor.ca The initial adduct is subsequently hydrolyzed during aqueous workup to reveal the desired aldehyde. To enhance regioselectivity and stability, the imidazole nitrogen may be protected with a suitable group prior to the metalation step. uwindsor.ca

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgthieme-connect.de The reaction employs a Vilsmeier reagent, which is an electrophilic chloroiminium salt. youtube.com This reagent is typically generated in situ from a substituted amide, like DMF, and a halide donor, such as phosphorus oxychloride (POCl₃) or oxalyl chloride. thieme-connect.de

The mechanism involves an electrophilic aromatic substitution where the electron-rich thienoimidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. youtube.com This attack is expected to occur preferentially at the C2 position. The resulting iminium ion intermediate is then hydrolyzed during the reaction workup to yield the 2-carbaldehyde product. This method is often high-yielding and tolerates a range of functional groups. researchgate.net

MethodReagentsKey IntermediateReference
Directed Metalation1. Strong Base (e.g., n-BuLi)2. DMF2-Lithio-thienoimidazole chemicalbook.com, uwindsor.ca
Vilsmeier-HaackPOCl₃, DMFIminium ion organic-chemistry.org, , thieme-connect.de
OxidationMnO₂ (on corresponding alcohol)N/A orgsyn.org
ReductionDIBAL-H (on corresponding ester)N/A vanderbilt.edu

This table is interactive. Click on the headers to sort.

An aldehyde can also be generated through the transformation of other functional groups located at the C2 position. This approach is useful if a precursor with a different C2-substituent is more readily accessible.

Two common strategies for this interconversion are:

Oxidation of a 2-Hydroxymethyl Group: If 2-(hydroxymethyl)-1H-thieno[3,4-d]imidazole is synthesized, it can be oxidized to the corresponding aldehyde. A variety of oxidizing agents can be used, with manganese dioxide (MnO₂) being a mild and selective reagent for the oxidation of allylic and benzylic-type alcohols to aldehydes, a transformation analogous to the synthesis of imidazole-2-carboxaldehyde from its carbinol precursor. orgsyn.org

Reduction of a Carboxylic Acid Derivative: A 2-carboxy- or 2-cyano-thienoimidazole derivative can be reduced to the aldehyde. Reagents such as diisobutylaluminium hydride (DIBAL-H) are effective for the partial reduction of esters and nitriles to aldehydes at low temperatures. vanderbilt.edu This method prevents over-reduction to the alcohol.

Multi-Step Synthetic Sequences and Optimization Strategies

The construction of the 1H-thieno[3,4-d]imidazole scaffold is a key challenge in the synthesis of its 2-carbaldehyde derivative. A common and logical approach involves the cyclization of a suitably substituted thiophene (B33073) precursor, namely 3,4-diaminothiophene (B2735483). This precursor itself can be synthesized from thiophene through a multi-step sequence. tandfonline.com

A plausible and widely adopted strategy for the synthesis of the target molecule can be broken down into two primary stages:

Formation of the 1H-Thieno[3,4-d]imidazole Core: This is typically achieved by reacting 3,4-diaminothiophene with a one-carbon (C1) synthon that can lead to the closure of the imidazole ring.

Formylation at the C2 Position: Once the thienoimidazole core is established, a formyl group is introduced at the electron-rich C2 position.

One of the most effective methods for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction . organic-chemistry.orgijpcbs.comchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgtcichemicals.com The electrophilic chloroiminium ion (Vilsmeier reagent) then attacks the electron-rich heterocycle. chemistrysteps.comyoutube.com This method is generally preferred over others like the Reimer-Tiemann reaction for many heterocyclic substrates due to its efficiency and milder conditions, avoiding the highly basic environment of the Reimer-Tiemann reaction. wikipedia.org

A proposed multi-step pathway is outlined below:

Step 1: Synthesis of 1H-Thieno[3,4-d]imidazole The synthesis begins with the cyclocondensation of 3,4-diaminothiophene with a formic acid equivalent. Using formic acid itself often requires harsh conditions (high temperatures), which can be detrimental to the sensitive thiophene ring. A milder alternative is the use of triethyl orthoformate in the presence of an acid catalyst. The reaction proceeds by forming a di-imine intermediate which then undergoes cyclization and aromatization to yield the 1H-thieno[3,4-d]imidazole core.

Step 2: Formylation of 1H-Thieno[3,4-d]imidazole The synthesized 1H-thieno[3,4-d]imidazole is then subjected to Vilsmeier-Haack conditions. The reaction is typically performed by adding POCl₃ to a solution of the thienoimidazole in DMF at a reduced temperature (e.g., 0 °C), followed by stirring at room or elevated temperature. The reaction is quenched by hydrolysis, often with an aqueous sodium bicarbonate or sodium hydroxide (B78521) solution, which converts the intermediate iminium salt to the final aldehyde product. youtube.com The C2 position of the imidazole ring is the most nucleophilic and is regioselectively formylated. This is analogous to the formylation of other electron-rich heterocycles like pyrroles and indoles, which also react at the most electron-rich position. chemistrysteps.com

Optimization Strategies: Optimization of this synthetic pathway focuses on improving yield, purity, and scalability while minimizing reaction times and harsh conditions.

Cyclization Step: The choice of the C1 synthon and catalyst is critical. While triethyl orthoformate is common, other formic acid derivatives can be explored. The reaction temperature and time are key parameters to optimize to maximize yield and prevent degradation.

Vilsmeier-Haack Reaction: The ratio of DMF to POCl₃ can be adjusted to control the reactivity of the Vilsmeier reagent. The reaction temperature is another crucial factor; while initial formation of the reagent is done at low temperatures, the subsequent formylation may require heating to proceed at a reasonable rate. nrochemistry.com Alternative reagents to POCl₃, such as oxalyl chloride or thionyl chloride, can also be used to generate the Vilsmeier reagent and may offer advantages in certain cases. tcichemicals.com The workup procedure must be carefully controlled to ensure complete hydrolysis of the iminium intermediate without promoting side reactions.

The following table summarizes a proposed synthetic sequence.

StepStarting MaterialReagents and ConditionsProductPurpose
13,4-Diaminothiophene1. HC(OEt)₃, p-TsOH (cat.), Toluene, Reflux2. Aromatization1H-Thieno[3,4-d]imidazoleConstruction of the core heterocyclic scaffold.
21H-Thieno[3,4-d]imidazole1. POCl₃, DMF, 0 °C to RT2. Aqueous NaHCO₃ workup1H-Thieno[3,4-d]imidazole-2-carbaldehydeIntroduction of the formyl group at the C2 position.

The successful isolation and purification of this compound are essential to obtain a product of high purity for subsequent applications. The choice of purification method depends on the physical properties of the compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities present. Standard laboratory techniques are generally employed.

Initial Workup and Extraction: Following the Vilsmeier-Haack reaction, the reaction mixture is typically quenched by pouring it into ice water or an ice-cold basic solution (e.g., sodium bicarbonate or sodium hydroxide). mychemblog.com This hydrolyzes the intermediate iminium salt and neutralizes the acidic reagents. The crude product can then be isolated by extraction into a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure.

Crystallization: If the crude product is a solid, recrystallization is a powerful technique for purification. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room or lower temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures. For heterocyclic aldehydes, common recrystallization solvents include ethanol, isopropanol, ethyl acetate/hexane mixtures, or water. tandfonline.com

Column Chromatography: For non-crystalline products or for mixtures where crystallization is ineffective, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent). For a moderately polar compound like this compound, a typical eluent system would be a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Filtration: If the product precipitates from the reaction or crystallization solvent as a clean solid, it can be isolated by simple vacuum filtration. The solid is washed on the filter with a small amount of cold solvent to remove soluble impurities and then dried. tandfonline.com

The following table outlines the common purification techniques applicable to the target compound.

TechniquePrinciple of SeparationTypical Application
Extraction Partitioning of a solute between two immiscible liquid phases based on differential solubility.Initial isolation of the crude product from the aqueous reaction mixture after quenching.
Crystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Purification of the crude solid product to obtain a highly pure, crystalline material.
Column Chromatography Differential adsorption of components of a mixture onto a solid stationary phase as a mobile phase passes over it.Separation of the target compound from byproducts and unreacted starting materials, especially for oils or complex mixtures.
Filtration Mechanical separation of a solid from a fluid (liquid or gas) by passing the mixture through a filter medium.Isolation of a precipitated or crystallized solid product from the liquid phase.

Chemical Reactivity and Transformations of 1h Thieno 3,4 D Imidazole 2 Carbaldehyde

The chemistry of 1H-Thieno[3,4-d]imidazole-2-carbaldehyde is characterized by the distinct reactivity of its carbaldehyde moiety and the underlying thienoimidazole nucleus.

Reactivity of the Carbaldehyde Moiety

The aldehyde group is an electrophilic center, readily participating in a variety of nucleophilic addition reactions.

The carbonyl carbon of the aldehyde is susceptible to attack by a range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. msu.edu

Organometallic Reagents: Reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds add to the carbonyl group to form secondary alcohols after an aqueous workup. msu.edu The reaction involves the nucleophilic addition of the alkyl or aryl group from the organometallic compound to the electrophilic carbonyl carbon.

Hydride Reagents: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reducing agents for aldehydes. organic-chemistry.orgyoutube.com They deliver a hydride ion (H⁻) to the carbonyl carbon, which upon protonation yields the corresponding primary alcohol, (1H-thieno[3,4-d]imidazol-2-yl)methanol. organic-chemistry.org Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity. organic-chemistry.org

Amines: The reaction of the aldehyde with primary or secondary amines initially forms an unstable hemiaminal (or carbinolamine) intermediate. youtube.com With primary amines, this intermediate readily undergoes dehydration to form a stable imine, also known as a Schiff base. youtube.com Secondary amines, upon reacting with the aldehyde, can lead to the formation of enamines if a proton is available on the α-carbon.

A notable reaction specific to some imidazole-2-carbaldehydes is decarbonylation when heated in an alcohol like ethanol. This process involves the nucleophilic attack of the alcohol on the carbonyl group, ultimately leading to the formation of the parent imidazole (B134444) and an ethyl formate (B1220265) by-product. researchgate.net

Table 1: Nucleophilic Addition Reactions of the Aldehyde Moiety

Nucleophile Type Reagent Example Product Type
Organometallic Grignard Reagent (RMgX) Secondary Alcohol
Hydride Sodium Borohydride (NaBH₄) Primary Alcohol
Amine (Primary) R-NH₂ Imine (Schiff Base)

Condensation reactions involving the aldehyde group are fundamental for extending the molecular framework.

Schiff Base Formation: As mentioned, the reaction with primary amines provides a straightforward route to Schiff bases (imines). youtube.com This reaction is typically catalyzed by acid or base and involves the elimination of a water molecule from the hemiaminal intermediate. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound possessing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate), catalyzed by a weak base like an amine. The base facilitates the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields a new carbon-carbon double bond.

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1H-thieno[3,4-d]imidazole-2-carboxylic acid. Standard oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺). The synthesis of imidazole-2-carboxaldehyde has been achieved through the oxidation of the corresponding alcohol, indicating the feasibility of the reverse oxidation process. orgsyn.org

Reduction: The reduction of the aldehyde functionality yields the primary alcohol, (1H-thieno[3,4-d]imidazol-2-yl)methanol. This is commonly achieved using hydride reagents like NaBH₄ or LiAlH₄, or through catalytic hydrogenation with H₂ gas over a metal catalyst such as palladium, platinum, or nickel. organic-chemistry.org

Table 2: Oxidation and Reduction of the Aldehyde

Transformation Reagent Example Product Functional Group
Oxidation Potassium Permanganate (KMnO₄) Carboxylic Acid

Reactivity of the Thienoimidazole Core

The fused heterocyclic system possesses its own distinct reactivity, allowing for functionalization of the ring structure itself.

The thieno[3,4-d]imidazole ring system is generally electron-rich and thus susceptible to electrophilic attack. globalresearchonline.net In the parent imidazole ring, electrophilic substitution typically occurs at the C4 or C5 positions. globalresearchonline.net The fused thiophene (B33073) ring is also highly reactive towards electrophiles. The precise position of substitution on the this compound core will be influenced by the directing effects of the fused rings and the electron-withdrawing nature of the carbaldehyde group at the C2 position. Plausible reactions include halogenation (with Br₂ or NBS), nitration (with HNO₃/H₂SO₄), and sulfonation (with fuming H₂SO₄), which would likely occur on the thiophene portion of the bicyclic system.

Following electrophilic halogenation (e.g., bromination or iodination) of the thienoimidazole core, the resulting halo-derivatives become valuable substrates for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity of the halide in these couplings generally follows the order I > Br >> Cl. researchgate.net

Suzuki-Miyaura Coupling: A halogenated derivative, such as 4-bromo-1H-thieno[3,4-d]imidazole-2-carbaldehyde, can be coupled with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) to introduce a new aryl or vinyl substituent onto the thiophene ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org A halogenated thienoimidazole derivative can react with an alkyne using a dual catalyst system, typically comprising a palladium(0) complex and a copper(I) salt (e.g., CuI), in the presence of an amine base like triethylamine. organic-chemistry.orgresearchgate.net This method is highly effective for installing alkynyl groups onto the heterocyclic core.

Table 3: Examples of Cross-Coupling Reactions on a Halogenated Thienoimidazole Core

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Arylboronic Acid Pd(0) catalyst + Base Aryl-substituted thienoimidazole

Reactivity of the Thienoimidazole Core

Transformations Involving the Imidazole Nitrogen or Thiophene Sulfur Atoms

Detailed experimental data on the reactivity of the imidazole nitrogen or the thiophene sulfur in This compound is limited. However, based on the general chemical principles of related heterocyclic systems, some potential transformations can be inferred, though they lack specific documented examples for this compound.

The imidazole moiety contains two nitrogen atoms. One is a pyrrole-type nitrogen (N-1), which is part of the aromatic system and is typically less nucleophilic unless deprotonated. The other is a pyridine-type nitrogen (N-3), which has a lone pair of electrons in an sp²-hybridized orbital and is generally more nucleophilic and susceptible to electrophilic attack.

Alkylation of the Imidazole Nitrogen: N-alkylation is a common reaction for imidazoles. nih.gov In principle, This compound could undergo alkylation at the N-3 position. Such reactions typically involve the use of an alkyl halide in the presence of a base. The resulting N-alkylated products would be thieno[3,4-d]imidazolium salts. A study on a zinc-porphyrin-fullerene triad (B1167595) incorporating a diethynylthieno[3,4-d]imidazolium unit highlights the formation and properties of such quaternary salts. oup.com However, specific examples starting from the 2-carbaldehyde derivative are not provided.

Reactivity of the Thiophene Sulfur: The sulfur atom in the thiophene ring is generally considered to be relatively unreactive towards electrophiles compared to the carbon atoms of the ring. Oxidation of the thiophene sulfur to a sulfoxide (B87167) or a sulfone is a possible transformation, typically requiring strong oxidizing agents. For the related saturated system, (3aR,6aS)Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one, the corresponding 5,5-dioxide (sulfone) is a known compound, suggesting that the sulfur atom in the thieno[3,4-d]imidazole core can be oxidized. sigmaaldrich.com However, the conditions required for such an oxidation on the aromatic system of This compound and the compatibility of the aldehyde group under these conditions are not reported. Electrophilic attack directly on the sulfur atom of a thiophene ring is a rare event in electrophilic aromatic substitution reactions. thieme-connect.de

Mechanistic Investigations of Key Reactions

There is a significant lack of published mechanistic investigations for any key reactions involving This compound . While computational studies on the electronic structure of related compounds like thieno[3,4-d]thiepin (B14751789) exist, specific theoretical analyses of the title compound that could provide insights into reaction mechanisms are not available in the surveyed literature. acs.org Mechanistic studies on the synthesis of related thieno[2,3-d]imidazoles have been reported, but these focus on the formation of the heterocyclic ring system rather than subsequent transformations at the nitrogen or sulfur atoms. rsc.org

Due to the absence of specific research on the reactivity of the imidazole nitrogen and thiophene sulfur of This compound , a detailed discussion supported by experimental data and mechanistic insights is not possible at this time. Further research is required to elucidate the chemical behavior of this specific heterocyclic aldehyde.

Application of 1h Thieno 3,4 D Imidazole 2 Carbaldehyde As a Chemical Synthon

Use as a Building Block in the Synthesis of Complex Organic Molecules

The inherent reactivity of the aldehyde group, combined with the stable and biologically relevant thieno[3,4-d]imidazole scaffold, positions 1H-Thieno[3,4-d]imidazole-2-carbaldehyde as a key starting material for the synthesis of a wide array of complex organic molecules.

The aldehyde functionality of this compound is a gateway to the construction of larger, more intricate polycyclic heterocyclic systems. The reactivity of aldehydes with a variety of nucleophiles allows for the annulation of additional rings onto the thieno[3,4-d]imidazole core. For instance, condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) (the Knoevenagel condensation), can lead to the formation of new carbon-carbon bonds and subsequent cyclization to yield fused pyridone or pyranone systems. sigmaaldrich.comacs.orgwikipedia.org Similarly, reaction with hydrazines or other binucleophiles could be employed to construct fused pyrazole, triazine, or other heterocyclic rings. The general principle of these reactions involves the initial nucleophilic attack on the aldehyde carbon, followed by a dehydration or cyclization step to form the new fused ring.

The synthesis of the parent 1H-thieno[3,4-d]imidazole scaffold often starts from 3,4-diaminothiophene (B2735483), which can be cyclized with various reagents to form the imidazole (B134444) ring. For example, the reaction of 3,4-diaminothiophene with ethyl valeroimidate hydrochloride has been used to synthesize 2-n-butyl-1H-thieno[3,4-d]imidazole. prepchem.com A similar strategy could be envisioned for the synthesis of the 2-unsubstituted thieno[3,4-d]imidazole, which could then be formylated to yield the target carbaldehyde.

In the realm of drug discovery and medicinal chemistry, the generation of compound libraries with high chemical diversity is paramount for identifying new bioactive molecules. This compound serves as an excellent scaffold for this purpose. The aldehyde group can be readily transformed into a multitude of other functional groups or used in various multicomponent reactions. For example, the Wittig reaction can convert the aldehyde into a variety of alkenes with controlled stereochemistry, introducing significant structural diversity. iitk.ac.inwikipedia.orglibretexts.orgmasterorganicchemistry.comacs.org Reductive amination can be employed to introduce a wide range of amine functionalities, leading to a library of substituted aminomethyl-thieno[3,4-d]imidazoles.

The thieno[3,4-d]imidazole core itself is of significant interest in medicinal chemistry. For instance, derivatives of thieno[3,4-d]imidazole have been investigated as potent inhibitors of the H+/K+-ATPase, the enzyme responsible for gastric acid secretion. nih.gov This inherent biological relevance of the scaffold makes libraries derived from this compound particularly attractive for screening against various biological targets.

Table 1: Potential Reactions for Library Synthesis from this compound

Reaction TypeReagentsProduct Class
Wittig ReactionPhosphonium ylidesAlkenyl-thieno[3,4-d]imidazoles
Reductive AminationAmines, reducing agentAminomethyl-thieno[3,4-d]imidazoles
Knoevenagel CondensationActive methylene compoundsα,β-Unsaturated carbonyl derivatives
Grignard ReactionGrignard reagentsSecondary alcohols
OxidationOxidizing agentsCarboxylic acids

Contribution to Materials Chemistry Research

The electronic properties of fused heterocyclic systems often make them suitable for applications in materials science, particularly in the field of organic electronics and supramolecular chemistry.

Thiophene-based oligomers and polymers are well-known for their excellent charge transport properties and are widely used in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of electron-rich heterocycles like imidazole into a thiophene-based structure can modulate the electronic properties of the resulting material. The thieno[3,4-d]imidazole core, with its combination of electron-rich thiophene (B33073) and imidazole rings, could potentially exhibit favorable highest occupied molecular orbital (HOMO) energy levels for use as a hole transport material (HTM) in such devices. The aldehyde group of this compound provides a convenient handle to further functionalize the molecule and tune its electronic and physical properties, for example, by introducing solubilizing groups or moieties that promote intermolecular interactions and charge transport. Computational studies on related thieno[3,4-b]thiophene (B1596311) systems have shown that the fusion of heterocyclic rings can influence the electronic structure and absorption properties, which is a key consideration in the design of materials for solar cells. researchgate.net

The imidazole moiety within the this compound structure contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This, combined with the potential for π-π stacking interactions from the aromatic rings, makes it an attractive building block for the construction of well-defined supramolecular architectures. nih.gov The aldehyde group can be used to introduce other functionalities that can participate in hydrogen bonding, metal coordination, or other non-covalent interactions, allowing for the design of complex self-assembling systems.

Furthermore, the nitrogen atoms in the imidazole ring and the sulfur atom in the thiophene ring can act as coordination sites for metal ions. This makes this compound and its derivatives potential ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The aldehyde group can be further modified to create multidentate ligands, enhancing the stability and complexity of the resulting metal complexes.

Role in the Exploration of Novel Chemical Space

The synthesis and study of new heterocyclic systems are crucial for expanding the boundaries of chemical space and discovering molecules with novel properties and functions. The 1H-thieno[3,4-d]imidazole ring system is relatively underexplored compared to its isomers, such as thieno[2,3-d]imidazole and thieno[3,2-d]imidazole. nih.gov By providing a versatile starting point for the synthesis of a wide range of derivatives, this compound can play a significant role in the systematic exploration of the chemical and biological properties of this class of compounds. The diverse libraries of molecules that can be generated from this synthon can be screened for a variety of applications, from medicinal chemistry to materials science, potentially leading to the discovery of new drugs, functional materials, or chemical probes. The exploration of the reactivity of this bifunctional molecule, with its electrophilic aldehyde and nucleophilic/basic imidazole N-H, can also lead to the discovery of new and interesting chemical transformations.

Design and Synthesis of Analogs and Derivatives for Structure-Property Relationship Studies

The design of analogs based on the this compound core is driven by the need to explore the chemical space around this scaffold to optimize biological activity and drug-like properties. nih.gov The aldehyde functional group is highly reactive and serves as a key handle for introducing a wide array of chemical moieties, which can profoundly influence the molecule's interaction with biological targets. researchgate.netchemicalbook.com

Design and Synthetic Strategies

The synthetic utility of heterocyclic aldehydes is well-established in medicinal chemistry. researchgate.netchemicalbook.com For this compound, the aldehyde group can readily undergo condensation reactions with various nucleophiles. For example, reaction with hydrazines or substituted hydrazines yields corresponding hydrazone derivatives. nih.gov Similarly, condensation with thiosemicarbazide (B42300) can produce thiosemicarbazones, a class of compounds known for their wide range of biological activities. researchgate.netmdpi.com

The synthesis of these derivatives allows for systematic modification of the molecule's properties:

Steric Bulk: Introducing larger or smaller substituents to probe the size of a target's binding pocket.

Electronic Effects: Adding electron-donating or electron-withdrawing groups to alter the electronic distribution of the molecule and its binding affinity. researchgate.net

Hydrogen Bonding: Incorporating groups that can act as hydrogen bond donors or acceptors to form key interactions with a biological target. researchgate.net

Lipophilicity: Modifying the molecule's lipophilicity to improve its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Modern synthetic methodologies, such as metal-catalyzed cross-coupling reactions, further expand the possibilities for creating diverse libraries of compounds from such synthons. nih.gov

Research Findings in Structure-Property Relationship Studies

While specific SAR studies originating directly from this compound are not extensively documented in publicly available literature, the principles can be illustrated with closely related thienoimidazole and other heterocyclic systems. These examples demonstrate how systematic structural modification leads to the discovery of potent and selective agents.

Case Study 1: Thieno[3,4-d]imidazole Derivatives as H+/K+-ATPase Inhibitors

A study on substituted thieno[3,4-d]imidazoles identified them as a novel class of H+/K+-ATPase inhibitors. nih.gov The research compared the activity of two derivatives, Hoe 731 and S 4216, with the established drug omeprazole (B731). The findings revealed crucial structure-activity relationships. In acidified gastric membrane vesicles, both Hoe 731 and S 4216 inhibited H+/K+-ATPase activity with an IC₅₀ value of approximately 1.0 μM. nih.gov However, unlike omeprazole, their inhibitory action was not strictly dependent on a low pH environment. nih.gov This suggests a different mechanism of action, which was further elucidated by experiments with thiol reagents. The results indicated that the thienoimidazole derivatives react with both luminal (intravesicular) and cytosolic (extravesicular) SH groups of the enzyme, whereas omeprazole interacts exclusively with the luminal SH groups. nih.gov This distinction in mechanism, arising from the core scaffold and its substituents, is a key finding from SAR studies.

Inhibitory Activity of Thieno[3,4-d]imidazole Derivatives against H+/K+-ATPase nih.gov
CompoundDescriptionConditionIC₅₀ (μM)
Hoe 731A substituted thieno[3,4-d]imidazoleWith pH gradient~1.0
Hoe 731A substituted thieno[3,4-d]imidazoleWithout pH gradient5.5
S 4216A substituted thieno[3,4-d]imidazoleWith pH gradient~1.0
S 4216A substituted thieno[3,4-d]imidazoleWithout pH gradient2.1
OmeprazoleA substituted benzimidazole (B57391) (control)With pH gradient0.7
OmeprazoleA substituted benzimidazole (control)Without pH gradient> 100 (No inhibition)

Case Study 2: Pyrazolo[3,4-d]pyrimidine Derivatives as Multikinase Inhibitors

In another example of SAR in a related fused heterocyclic system, researchers optimized a hit compound based on a pyrazolo[3,4-d]pyrimidine scaffold to develop potent multikinase inhibitors for acute myeloid leukemia (AML). nih.gov The initial hit had low potency against the target kinases FLT3 and VEGFR2. nih.gov Through systematic synthesis and screening of derivatives, a new compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Compound 33) , was discovered. nih.gov This derivative showed significantly enhanced potency. In an in vivo xenograft mouse model of AML, Compound 33 led to complete tumor regression without significant toxicity. nih.gov This successful optimization highlights how SAR studies, involving the synthesis and testing of numerous analogs, can transform a weakly active hit into a potent drug candidate. nih.gov

Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives nih.gov
CompoundDescriptionBiological TargetKey Result
Compound 1Initial hit: 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)ureaFLT3, VEGFR2Exhibits inhibitory activity but low potency.
Compound 33Optimized lead: 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)ureaFLT3, VEGFR2Potently inhibits both kinases.
Compound 33Optimized leadMV4-11 AML cellsHigh potency against FLT3-driven AML cells.
Compound 33Optimized leadMV4-11 xenograft mouse modelComplete tumor regression at 10 mg/kg daily dose.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 1h-Thieno[3,4-d]imidazole-2-carbaldehyde, both ¹H and ¹³C NMR would provide definitive assignments for each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the imidazole (B134444) N-H proton, and the two protons on the thiophene (B33073) ring.

Aldehyde Proton (-CHO): This proton would appear as a singlet in the highly deshielded region of the spectrum, typically around δ 9.5-10.0 ppm, due to the strong electron-withdrawing effect of the adjacent oxygen atom.

Imidazole Proton (N-H): The N-H proton signal is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, it could appear in the range of δ 12.0-14.0 ppm.

Thiophene Protons (H-4, H-6): The two protons on the thiophene ring form an AX or AB system. They are anticipated to resonate in the aromatic region, likely between δ 7.0 and 8.0 ppm, appearing as doublets due to coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, expected to appear significantly downfield, typically in the δ 180-185 ppm range. researchgate.net

Imidazole Carbons (C-2, C-3a, C-6a): The C-2 carbon, directly attached to the electronegative nitrogen atoms and the aldehyde group, would be found around δ 145-150 ppm. researchgate.net The bridgehead carbons (C-3a and C-6a), where the imidazole and thiophene rings are fused, would have chemical shifts in the aromatic/heteroaromatic region.

Thiophene Carbons (C-4, C-6): The carbons of the thiophene ring are expected to resonate in the δ 120-135 ppm range. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretch: A broad absorption band between 3200 and 3400 cm⁻¹ would correspond to the N-H stretching vibration of the imidazole ring.

C-H Stretch: Aromatic C-H stretching vibrations from the thiophene ring would appear just above 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2850 and 2750 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) group is expected in the region of 1670-1700 cm⁻¹. The conjugation with the imidazole ring would lower this frequency compared to a simple aliphatic aldehyde.

C=N and C=C Stretches: Vibrations corresponding to the C=N and C=C bonds within the fused ring system would be observed in the 1500-1650 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=S and S-C stretching vibrations of the thiophene ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. Computational studies on the related imidazole-2-carboxaldehyde show that vibrations corresponding to the imidazole ring and the aldehyde group are active in the Raman spectrum. researchgate.net

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of a molecule and for gaining structural insights through its fragmentation patterns.

For this compound (C₆H₄N₂OS), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺. The theoretical exact mass can be calculated for comparison.

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.

A primary fragmentation pathway would likely involve the loss of the formyl group (•CHO, 29 Da) or carbon monoxide (CO, 28 Da), leading to a significant fragment ion.

Subsequent fragmentation could involve the cleavage of the heterocyclic rings, providing further structural evidence. The study of fragmentation patterns helps to piece together the molecular structure.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While no experimental crystal structure for this compound is currently available in public databases, a successful crystallographic analysis would reveal:

Planarity: The extent of planarity of the fused thieno[3,4-d]imidazole ring system.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the hybridization and bonding within the molecule. For example, it would provide exact values for the C=O, C-S, and C-N bonds.

Intermolecular Interactions: In the solid state, molecules would likely be arranged in a specific packing structure stabilized by intermolecular hydrogen bonds involving the imidazole N-H proton and the aldehyde oxygen atom. These interactions dictate the crystal lattice structure.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

There are currently no published studies detailing the quantum chemical calculations for the molecular geometry and electronic structure of 1h-Thieno[3,4-d]imidazole-2-carbaldehyde.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

No literature is available that applies Density Functional Theory (DFT) methods to optimize the geometry or analyze the conformational landscape of this compound. Such calculations would be crucial to determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its reactivity and interactions.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO Energies and Distribution)

A critical aspect of understanding a molecule's chemical reactivity and electronic properties is the analysis of its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insights into the molecule's stability and its potential as an electron donor or acceptor. Regrettably, no studies have reported the HOMO and LUMO energies or their spatial distribution for this compound.

Charge Distribution Analysis (e.g., Mulliken Charges)

The distribution of electron density within a molecule, often quantified using methods like Mulliken charge analysis, is essential for predicting sites susceptible to electrophilic or nucleophilic attack. No research detailing the charge distribution of this compound has been found.

Spectroscopic Property Prediction and Validation

Computational prediction of spectroscopic properties is a powerful tool for validating experimental data and interpreting spectra. However, for this compound, this area remains unexplored.

Simulated UV-Vis Absorption Spectra (e.g., Time-Dependent DFT - TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra, providing information about electronic transitions. There are no published TD-DFT or other computational studies predicting the UV-Vis spectrum of this compound.

Predicted NMR Chemical Shifts and Vibrational Frequencies (IR, Raman)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman) is invaluable for structural elucidation. To date, no computational studies have reported these predicted spectroscopic data for this compound.

Reactivity Prediction and Mechanistic Insights

Modeling of Reaction Pathways and Transition State Analysis

No published studies were found that model the reaction pathways or analyze the transition states specifically for this compound.

Elucidation of Reaction Selectivity

There is no available research that elucidates the reaction selectivity of this compound through computational methods.

Investigation of Advanced Electronic and Optical Properties

Linear and Nonlinear Optical (NLO) Properties

No data from computational or experimental studies on the linear and nonlinear optical properties of this compound could be located.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Calculations of global reactivity descriptors for this compound are not present in the reviewed scientific literature.

Future Directions in 1h Thieno 3,4 D Imidazole 2 Carbaldehyde Research

Exploration of Emerging Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for advancing the study of 1H-Thieno[3,4-d]imidazole-2-carbaldehyde. While classical methods for the synthesis of imidazole-2-carbaldehydes, such as the oxidation of the corresponding alcohol with manganese dioxide or formylation of lithiated imidazoles, are established, future efforts will likely focus on more advanced and greener alternatives. orgsyn.org

Emerging methodologies that could be applied or adapted include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully used for the rapid synthesis of related thieno[3,2-d]pyrimidin-4-(3H)-ones and other heterocyclic systems. researchgate.netresearchgate.net Applying MAOS to the synthesis of the 1H-thieno[3,4-d]imidazole core or the introduction of the carbaldehyde group could significantly reduce reaction times and improve yields.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing a flow-based synthesis would be a significant step towards the efficient and reproducible production of this compound and its derivatives.

C-H Activation/Functionalization: Direct C-H activation represents a highly atom-economical approach to formylating the thienoimidazole core, bypassing the need for pre-functionalized starting materials. Research into selective C-H formylation catalyzed by transition metals could provide a novel and efficient synthetic pathway.

MethodologyPotential AdvantageRelevance to Target Compound
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiency.Applicable for constructing the core heterocyclic ring system. researchgate.net
Flow ChemistryHigh reproducibility, scalability, enhanced safety.Ideal for large-scale, on-demand production of the intermediate.
Direct C-H FormylationHigh atom economy, reduced synthetic steps.Enables direct introduction of the aldehyde group onto the core.

Discovery of Novel Chemical Transformations and Reaction Mechanisms

The aldehyde functionality of this compound is a gateway to a vast array of chemical transformations. Future research will undoubtedly focus on exploring its reactivity to generate diverse molecular architectures.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component can lead to the rapid assembly of complex molecules with potential biological activity in a single step.

Asymmetric Catalysis: The development of catalytic asymmetric reactions, such as aldol, Mannich, or allylation reactions, will enable the synthesis of chiral derivatives. For instance, studies on the imidazole-directed allylation of aldimines highlight the potential for stereocontrolled transformations. medchemexpress.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis can open up new reaction pathways that are not accessible under thermal conditions, allowing for novel functionalizations of the thienoimidazole scaffold.

Mechanistic Studies: Detailed mechanistic investigations of new and existing transformations are crucial. For example, understanding the condensation mechanisms of related pyrazole-5-carbaldehydes has led to the synthesis of complex fused ring systems like pyrazolo[3,4-f]indazoles. researchgate.net Similar in-depth studies would accelerate the rational design of new reactions for the target compound.

Expanded Applications in Advanced Functional Materials and Chemical Engineering

The unique electronic and structural features of the thieno[3,4-d]imidazole core suggest that its derivatives could find applications beyond traditional pharmaceuticals. Future research is expected to explore its use as a fundamental building block in materials science and chemical engineering.

Potential application domains include:

Organic Electronics: Thiophene-based heterocycles are well-known for their use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Computational studies on the related imidazole-2-carboxaldehyde have indicated its potential as a photosensitizing material in photovoltaic devices. researchgate.net this compound could be a precursor for synthesizing new conjugated polymers and small molecules for these applications.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiadiazole derivatives, have shown promise as corrosion inhibitors for metals. jchemlett.com The thienoimidazole structure is a prime candidate for investigation in this area, with the aldehyde group providing a handle for tuning solubility and surface adhesion.

Chemosensors: The imidazole (B134444) and aldehyde moieties can act as binding sites for specific analytes. Future work could involve designing and synthesizing derivatives capable of selectively detecting metal ions or small molecules through colorimetric or fluorescent changes.

Integration of Advanced Computational Methodologies and Machine Learning for Predictive Chemistry

Computational chemistry is an indispensable tool for modern chemical research. For this compound, these methods can guide and accelerate experimental work.

Future computational efforts will likely involve:

Density Functional Theory (DFT) Simulations: DFT can be used to predict molecular properties, including electronic structure, spectroscopic characteristics, and reactivity. Studies on imidazole-2-carboxaldehyde have used DFT to explore nonlinear optical properties and charge transfer mechanisms. researchgate.net Similar calculations for the target compound can predict its suitability for materials applications.

Machine Learning (ML) Models: As more data on thienoimidazole derivatives become available, ML models can be trained to predict properties such as biological activity, toxicity, or material performance. This can help prioritize synthetic targets and reduce the need for extensive experimental screening.

Reaction Pathway and Mechanism Prediction: Computational tools can elucidate complex reaction mechanisms and predict the outcomes of new chemical transformations, saving significant experimental time and resources.

Computational ToolApplication AreaPredicted Outcome
Density Functional Theory (DFT)Materials ScienceElectronic properties, NLO response, adsorption energies. researchgate.netjchemlett.com
Machine Learning (ML)Drug DiscoveryPrediction of biological activity and ADMET properties.
Reaction ModelingSynthetic ChemistryElucidation of reaction mechanisms and prediction of product formation. researchgate.net

Synergistic Experimental and Theoretical Approaches to Accelerate Discovery

The most rapid progress will be achieved through a close integration of experimental synthesis and theoretical investigation. This synergistic approach allows for a continuous feedback loop where computational predictions guide experimental design, and experimental results validate and refine theoretical models.

A prime example of this synergy is seen in the study of luminescent-magnetic clusters, where theoretical calculations using DFT and other methods showed excellent agreement with experimentally measured magnetic and spectroscopic data. nih.gov A similar integrated strategy for this compound would involve:

Theoretical Design: Using computational methods to design novel derivatives with desired electronic, optical, or biological properties.

Targeted Synthesis: Synthesizing the most promising candidates identified through theoretical screening.

Experimental Characterization: Thoroughly analyzing the properties of the newly synthesized compounds.

Model Refinement: Using the experimental data to refine the initial computational models, leading to more accurate predictions in the next design cycle.

This iterative process will be crucial for efficiently exploring the vast chemical space accessible from this compound and unlocking its full potential in diverse scientific fields.

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